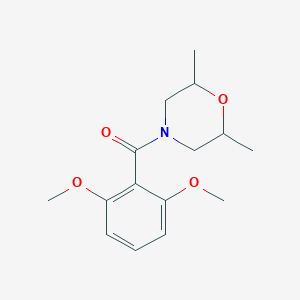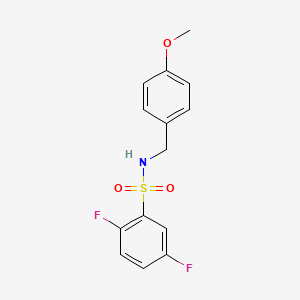![molecular formula C14H14N2O3S2 B5330945 methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, also known as MPTAT, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology.
作用機序
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in acetylation of histones, which in turn leads to changes in gene expression. The increased acetylation of histones can also lead to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, but it has also been found to have other effects on cells. Research has shown that methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can inhibit the proliferation of cancer cells, induce cell cycle arrest, and increase the production of reactive oxygen species (ROS) in cancer cells. Additionally, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is its potency as an HDAC inhibitor, which makes it a promising candidate for cancer therapy. However, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has also been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings. Additionally, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is not very water-soluble, which could make it difficult to administer in vivo.
将来の方向性
Future research on methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate could focus on improving its water solubility and reducing its toxicity to normal cells. Additionally, research could explore the potential of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could investigate the use of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects.
合成法
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with ethyl 2-bromo-3-methylbutanoate to form 2-(pyridin-2-ylsulfanyl)butanoic acid. This intermediate is then reacted with methyl chloroformate to form methyl 2-(pyridin-2-ylsulfanyl)butanoate, which is subsequently reacted with 5-methyl-2-mercapto-3-thiophenecarboxylic acid to form methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate.
科学的研究の応用
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in cancer therapy. Research has shown that methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been found to be more potent than other HDAC inhibitors in inducing apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
methyl 5-methyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-9-7-10(14(18)19-2)13(21-9)16-11(17)8-20-12-5-3-4-6-15-12/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHICLTNROAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)

![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)